molecular formula C13H18O2 B14214459 3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one CAS No. 833446-90-5

3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one

Katalognummer: B14214459
CAS-Nummer: 833446-90-5
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: XSHMZESYRDVPPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one is an organic compound that belongs to the class of benzoxepins. Benzoxepins are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals and materials science. This compound, with its unique structure, may exhibit interesting chemical and physical properties that could be explored for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted phenol with a suitable ketone in the presence of a Lewis acid catalyst can lead to the formation of the benzoxepin ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxepin: The parent compound with a similar core structure.

    Dihydrobenzoxepin: A reduced form with additional hydrogen atoms.

    Trimethylbenzoxepin: Compounds with different positions of methyl groups.

Uniqueness

3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one is unique due to its specific substitution pattern and the presence of the tetrahydrobenzoxepin ring. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

833446-90-5

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

3,4,8-trimethyl-5,7,8,9-tetrahydro-2H-1-benzoxepin-6-one

InChI

InChI=1S/C13H18O2/c1-8-4-12(14)11-6-9(2)10(3)7-15-13(11)5-8/h8H,4-7H2,1-3H3

InChI-Schlüssel

XSHMZESYRDVPPW-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(CC(=C(CO2)C)C)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.